
4-(Cycloheptyloxy)butane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cycloheptyloxy)butane-1-sulfonyl chloride is an organic compound with the molecular formula C11H21ClO3S. It is a high-purity ether compound that appears as a clear, pale liquid . This compound is known for its unique chemical structure, which makes it a valuable tool in various scientific and industrial applications.
Preparation Methods
The synthesis of 4-(Cycloheptyloxy)butane-1-sulfonyl chloride typically involves the reaction of 4-hydroxybutane-1-sulfonyl chloride with cycloheptanol under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ether linkage. The reaction mixture is then purified to obtain the desired product with high purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
4-(Cycloheptyloxy)butane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by a nucleophile. Common reagents for these reactions include amines, alcohols, and thiols.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonates, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the sulfonyl chloride group can lead to the formation of sulfinates or sulfides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reaction with an amine can yield a sulfonamide, while reaction with an alcohol can produce a sulfonate ester .
Scientific Research Applications
4-(Cycloheptyloxy)butane-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the introduction of sulfonyl groups into molecules. This compound is valuable in the synthesis of various pharmaceuticals and agrochemicals.
Biology: In biological research, it is used to modify biomolecules, such as proteins and nucleic acids, to study their functions and interactions.
Medicine: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors. Its unique structure allows for the design of molecules with improved efficacy and selectivity.
Mechanism of Action
The mechanism of action of 4-(Cycloheptyloxy)butane-1-sulfonyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is primarily due to the presence of the sulfonyl chloride group, which is highly electrophilic. The compound can target specific molecular sites, such as amino or hydroxyl groups, to form stable sulfonate or sulfonamide linkages .
Comparison with Similar Compounds
4-(Cycloheptyloxy)butane-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:
4-Chlorobutane-1-sulfonyl chloride: This compound has a similar sulfonyl chloride group but lacks the cycloheptyloxy moiety, making it less versatile in certain applications.
4-Methoxybutane-1-sulfonyl chloride: This compound has a methoxy group instead of a cycloheptyloxy group, which can affect its reactivity and applications.
The uniqueness of this compound lies in its cycloheptyloxy group, which provides additional steric and electronic properties that can be exploited in various chemical reactions and applications .
Properties
Molecular Formula |
C11H21ClO3S |
|---|---|
Molecular Weight |
268.80 g/mol |
IUPAC Name |
4-cycloheptyloxybutane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H21ClO3S/c12-16(13,14)10-6-5-9-15-11-7-3-1-2-4-8-11/h11H,1-10H2 |
InChI Key |
IBZUAMJUJPAZCK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)OCCCCS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


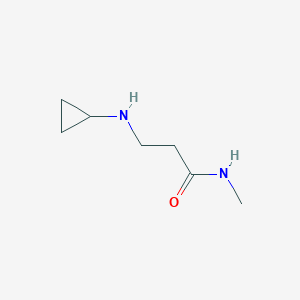



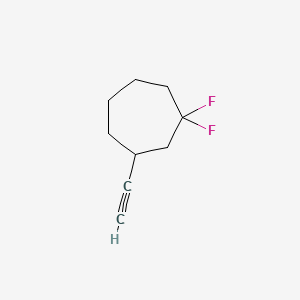
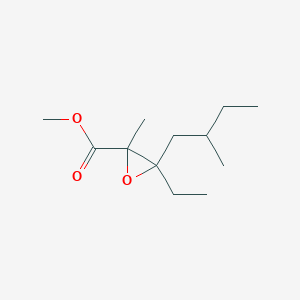
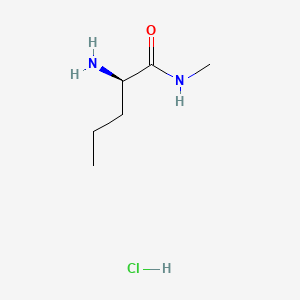

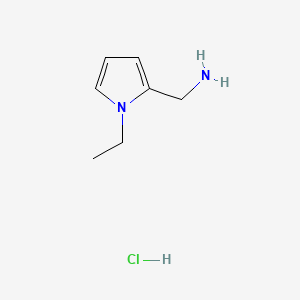



![1-{4-Ethynyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine](/img/structure/B13490144.png)
![ethyl 3-(1-ethyl-1H-pyrazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13490154.png)
